Tetrahydro-11-dehydrocorticosterone

Hypertension 11β-HSD2 Urinary Steroid Profiling

This specific 5β-reduced metabolite is essential for accurately quantifying urinary steroid profiles, as its ratio to 5α-reduced metabolites specifically marks AKR1D1 (5β-reductase) activity. It serves as a non-interchangeable reference standard for LC-MS/MS assays in hypertension and biomarker research, and as an 11β-HSD inhibitor tool compound. Choose this precise epimer to ensure analytical accuracy and data integrity in your metabolic studies.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 566-03-0
Cat. No. B045677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-11-dehydrocorticosterone
CAS566-03-0
Synonyms5β-Pregnane-3α,2-diol-11,20-dione;  11-Dehydrotetrahydrocorticosterone;  Tetrahydro-11-dehydrocorticosterone;  3α,21-Dihydroxy-5β-pregnane-11,20-dione;  NSC 11574;  Tetrahydro Kendall’s compound A;  (3R,5R,8S,9S,10S,13S,14S,17S)-3-Hydroxy-17-(2-hydroxyacet
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1
InChIKeyXWYBFXIUISNTQG-RHBMFIQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-11-dehydrocorticosterone (CAS 566-03-0): A Key 11β-HSD Inhibitor and Corticosterone Metabolite for Steroid Pathway Research


Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), also known as 3α,21-dihydroxy-5β-pregnane-11,20-dione, is a tetrahydrogenated metabolite of corticosterone and a principal urinary excretion product [1]. It is an endogenous steroid that functions primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, thereby modulating the local interconversion of active and inactive glucocorticoids . As a 5β-reduced steroid, it represents a key branch point in corticosteroid metabolism, and its quantification in urine serves as a critical biomarker for assessing 11β-HSD and 5β-reductase activity in various physiological and pathological states [2].

Why Tetrahydro-11-dehydrocorticosterone (CAS 566-03-0) Cannot Be Substituted by Other Corticosterone Metabolites in Research and Assays


Tetrahydro-11-dehydrocorticosterone occupies a unique and non-interchangeable position within the corticosteroid metabolic network. Its specific structural features—namely the 5β-reduction and the 11-oxo group—distinguish it functionally and analytically from closely related compounds such as 5α-tetrahydrocorticosterone (5αTHB), corticosterone, and 11-dehydrocorticosterone [1]. These structural differences translate into distinct enzyme interactions: while 5αTHB acts as a glucocorticoid receptor agonist, TH-11-DHC functions as an 11β-HSD inhibitor [2]. Furthermore, the ratio of 5β- to 5α-reduced metabolites serves as a specific marker for 5β-reductase (AKR1D1) activity, a measurement that is impossible using only 5α-reduced standards [1]. Procurement of the precise 5β-epimer is therefore essential for accurate analytical quantification, biomarker validation, and studies aimed at dissecting the distinct biological roles of the 5α- and 5β-reductive pathways.

Quantitative Evidence for Tetrahydro-11-dehydrocorticosterone (CAS 566-03-0) vs. Comparators


Urinary Excretion as a Biomarker for 5β-Reductase and 11β-HSD2 Activity in Hypertension

In a study of untreated essential hypertension patients, urinary excretion of tetrahydro-11-dehydrocorticosterone (THA) was significantly elevated compared to normotensive controls [1]. This finding, alongside changes in other 5β-reduced metabolites, provides evidence for altered 5β-reductase activity in hypertension, a distinction that cannot be made with the parent compound corticosterone or its 5α-reduced counterparts [1].

Hypertension 11β-HSD2 Urinary Steroid Profiling

Differential Mineralocorticoid Receptor (MR) Transactivation vs. Corticosterone

In a renal cell line expressing 11β-HSD2, corticosterone is rapidly metabolized, making it a poor activator of MR transactivation except at micromolar concentrations where the enzyme is saturated [1]. In contrast, 11-dehydrocorticosterone (11-DHC) requires high micromolar concentrations to activate the MR and exhibits weak antagonist properties on aldosterone-induced transactivation [1]. Tetrahydro-11-dehydrocorticosterone, as a metabolite of this pathway, serves as a key biomarker for this protective mechanism.

Mineralocorticoid Receptor 11β-HSD2 Aldosterone

Distinct Correlation with Normetanephrine Excretion vs. Other Tetrahydrometabolites

In a clinical study, urinary excretion of tetrahydro-11-dehydrocorticosterone (THA) showed a negative correlation with free normetanephrine excretion, whereas other tetrahydrometabolites (e.g., tetrahydrocortisol, allotetrahydrocortisol) and cortols exhibited a positive correlation [1]. This inverse relationship is unique to THA among the measured corticosteroid metabolites.

Normetanephrine Corticosterone Metabolism Biomarker Correlation

Key Research and Industrial Applications for Tetrahydro-11-dehydrocorticosterone (CAS 566-03-0) Based on Quantified Differentiation


Urinary Steroid Metabolomics for Hypertension and AME Research

Tetrahydro-11-dehydrocorticosterone is an essential reference standard for LC-MS/MS or GC-MS assays quantifying urinary steroid profiles in hypertension research. Its elevated excretion in essential hypertension, as demonstrated by Soro et al., makes it a critical biomarker for assessing 5β-reductase and 11β-HSD2 activity [1]. Inclusion of this specific metabolite is mandatory for accurate calculation of diagnostic ratios used in apparent mineralocorticoid excess (AME) studies.

In Vitro Studies of 11β-HSD Enzyme Inhibition

As a documented inhibitor of 11β-hydroxysteroid dehydrogenase enzymes, TH-11-DHC is used as a tool compound in cell-based assays to investigate glucocorticoid metabolism and local cortisol/corticosterone regulation . Its role as an endogenous modulator makes it a valuable reference for benchmarking synthetic 11β-HSD inhibitors in drug discovery programs targeting metabolic syndrome and inflammation.

Differentiation of 5α- vs. 5β-Reductase Pathways in Steroidogenesis

The 5β-reduced structure of TH-11-DHC is a direct product of AKR1D1 (5β-reductase) activity, distinct from the 5α-reduced metabolites produced by SRD5A enzymes [2]. This compound is therefore indispensable as a reference standard for researchers quantifying the 5α/5β-reduced metabolite ratio, a key parameter in studies of steroidogenic enzyme deficiencies, PCOS, and disorders of sexual development.

Validation of Corticosterone Metabolism Assays in Rodent Models

In rodent research, where corticosterone is the primary glucocorticoid, TH-11-DHC is the principal urinary metabolite [2]. Its accurate quantification is required for complete metabolic phenotyping in transgenic mouse models of obesity, diabetes, and hypertension, where 11β-HSD and 5-reductase activities are often dysregulated. The compound serves as a crucial analytical standard for ensuring cross-study reproducibility and data integrity.

Technical Documentation Hub

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